7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate
Description
Pharmacological Significance of Bridgehead Nitrogen Heterocycles
Bridgehead nitrogen heterocycles, defined by a nitrogen atom positioned at the junction of two fused rings, are privileged scaffolds in medicinal chemistry due to their structural rigidity and capacity to mimic natural substrates. The 7-oxo-7H-thiazolo[3,2-a]pyrimidine core exemplifies this motif, where the bridgehead nitrogen enhances binding affinity to microbial enzymes and cancer-related kinases. For instance, derivatives bearing substituents at the C5 position, such as 3-nitrophenyl or halogenated aryl groups, exhibit potent antimicrobial and antitumor activities by disrupting DNA gyrase or tubulin polymerization.
Recent studies highlight the role of bridgehead nitrogen in stabilizing transition states during enzymatic reactions. In Staphylococcus aureus, thiazolopyrimidine derivatives inhibit dihydrofolate reductase (DHFR) by forming hydrogen bonds with active-site residues, a mechanism attributed to the electron-withdrawing effects of the thiazole ring and the spatial orientation enforced by the bridgehead nitrogen. Computational models further suggest that the planar geometry of the bicyclic system facilitates π-π stacking interactions with aromatic amino acids, enhancing selectivity for bacterial over mammalian enzymes.
Table 1: Biological Activities of Select Thiazolo[3,2-a]pyrimidine Derivatives
| Substituent at C5 | Target Microorganism/Cell Line | Activity (IC₅₀/ MIC) | Mechanism of Action |
|---|---|---|---|
| 3-Nitrophenyl | M-HeLa (cervical adenocarcinoma) | 8.2 μM | Tubulin destabilization |
| 4-Fluorophenyl | Escherichia coli | 12.5 μg/mL | DNA gyrase inhibition |
| Thiophen-2-yl | Candida albicans | 25 μg/mL | Ergosterol biosynthesis disruption |
Data derived from antimicrobial and cytotoxicity assays demonstrate that electron-withdrawing groups at C5 enhance potency, likely by modulating electron density across the conjugated system.
Structural Motifs in Thiazolopyrimidine-Based Drug Discovery
The pharmacological profile of 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate arises from three key structural features:
- Bicyclic Framework : The thiazolo[3,2-a]pyrimidine system imposes planarity, enabling intercalation into DNA or hydrophobic enzyme pockets. X-ray diffraction studies reveal that the dihedral angle between the thiazole and pyrimidine rings rarely exceeds 10°, ensuring optimal π-orbital overlap.
- Bridgehead Nitrogen : Positioned at the ring junction, this nitrogen atom participates in hydrogen bonding with catalytic residues, as observed in kinase inhibition assays. Its lone pair electrons also contribute to resonance stabilization, reducing metabolic degradation.
- Carboxylic Acid Hydrate Group : The hydrated carboxyl moiety at C5 improves aqueous solubility and forms salt bridges with positively charged lysine or arginine residues in target proteins. In crystalline phases, this group engages in O–H···O and O–H···N hydrogen bonds, which influence supramolecular assembly and chiral discrimination.
Table 2: Synthetic Strategies for Thiazolo[3,2-a]pyrimidine Derivatives
| Method | Key Reagents/Catalysts | Yield Range | Advantages |
|---|---|---|---|
| Hantzsch Cyclocondensation | 2-Mercaptoacetic acid, aldehydes | 60–85% | Atom economy, scalability |
| Transition Metal Catalysis | Pd(OAc)₂, Cu(I)-BINOL complexes | 45–78% | Enantioselectivity, functional group tolerance |
| Organocatalytic Asymmetric Synthesis | Chiral phosphoric acids | 50–90% | Mild conditions, high ee values |
Transition metal-catalyzed C–H activation has emerged as a powerful tool for introducing aryl or heteroaryl groups at C5, with palladium and copper catalysts enabling cross-coupling reactions under mild conditions. For example, Suzuki-Miyaura coupling with boronic acids installs biaryl substituents critical for targeting hydrophobic binding pockets.
Properties
IUPAC Name |
7-oxo-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S.H2O/c10-5-3-4(6(11)12)9-1-2-13-7(9)8-5;/h1-3H,(H,11,12);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMXAIYURBFCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=O)C=C(N21)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-62-1 | |
| Record name | 7H-Thiazolo[3,2-a]pyrimidine-5-carboxylic acid, 7-oxo-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification to form methyl or ethyl esters under acidic or nucleophilic conditions. For example:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid → Methyl ester | Methanol, H<sup>+</sup> (e.g., H<sub>2</sub>SO<sub>4</sub>) | Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate | 75–87% |
-
The methyl ester derivative (CAS 33304-83-5) is a key intermediate in further functionalization .
-
Ethyl esters are synthesized similarly using ethanol and catalytic acid .
Amidation and Hydrazide Formation
The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides:
Cyclization and Heterocycle Formation
The compound participates in cycloaddition and annulation reactions to form fused heterocycles:
Imidazo-Pyrimidine Formation
Interaction with α-haloketones (e.g., chloroacetyl chloride) in DMF produces imidazo[1,2-b]pyrimidine derivatives :
Decarboxylation and Functionalization
Decarboxylation under thermal or basic conditions removes the carboxylic acid group, generating simpler thiazolo-pyrimidines:
| Conditions | Product | Application | Reference |
|---|---|---|---|
| Pyridine, 150°C | 7-Oxo-7H-thiazolo[3,2-a]pyrimidine | Core structure for drug discovery |
Salt Formation
The carboxylic acid forms salts with inorganic bases (e.g., NaOH or KOH), enhancing solubility for aqueous-phase reactions :
Reactivity of the Hydrate Form
The hydrate (CAS 1609395-62-1) exhibits improved solubility in polar solvents compared to the anhydrous form. Key transformations include:
-
Dehydration : Heating at 100–120°C yields the anhydrous carboxylic acid .
-
Nucleophilic substitution : The oxo group at position 7 reacts with Grignard reagents or organometallics to form C–C bonds .
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Product Class | Yield Range |
|---|---|---|---|
| Esterification | MeOH/H<sup>+</sup>, EtOH/H<sup>+</sup> | Carboxylate esters | 70–87% |
| Amidation | NH<sub>2</sub>R, DMF | Amides | 60–78% |
| Cyclization | PPA, DMF | Fused heterocycles | 65–88% |
| Decarboxylation | Pyridine, Δ | Thiazolo-pyrimidines | 50–70% |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₄N₂O₃S
- Molecular Weight : 196.18 g/mol
- Structure : The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of thiazolo-pyrimidines, including 7-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate. Research indicates that these compounds exhibit cytotoxic activity against various cancer cell lines:
- Cytotoxicity Testing : The compound has been tested against MCF-7 (breast cancer), PC3 (prostate cancer), HepG2 (liver cancer), and Hep-2 (laryngeal cancer) cell lines. IC₅₀ values ranged from 5.69 to 14.68 µM, indicating potent activity against these cell lines .
| Cell Line | IC₅₀ Values (µM) |
|---|---|
| MCF-7 | 5.69 - 9.36 |
| PC3 | 21.62 - 38.36 |
| HepG2 | 11.71 - 14.68 |
| Hep-2 | 8.84 |
Antiviral and Antimicrobial Activities
Thiazolo-pyrimidine derivatives have also shown promise as antiviral agents and possess antimicrobial properties. Their ability to inhibit viral replication and bacterial growth makes them candidates for further exploration in infectious disease treatment .
Case Study 1: Synthesis and Evaluation of Derivatives
A study published in Scientific Reports detailed the synthesis of various thiadiazolopyrimidine derivatives, including the target compound. The derivatives were screened for anticancer activity using the MTT assay, revealing a strong correlation between structural modifications and enhanced biological efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
Another study investigated the SAR of thiazolo-pyrimidine compounds, establishing a framework for predicting biological activity based on chemical structure modifications. This research supports the development of more potent derivatives tailored for specific therapeutic applications .
Mechanism of Action
The mechanism of action of 7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial and antiviral effects .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : High in polar solvents (e.g., water, DMF) due to the carboxylic acid and hydrate.
- LogP : Estimated at 0.11 (anhydrous form: 196.18 g/mol), indicating moderate hydrophilicity.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Differences
Physicochemical and Pharmacological Differences
Solubility and Stability
Bioactivity
- Antimicrobial Activity : Phenyl-substituted derivatives (e.g., 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid) demonstrate broad-spectrum antimicrobial effects.
- Enzyme Inhibition : The carboxylic acid group in the target compound may enhance binding to enzymatic active sites.
- Insecticidal Properties: Thiadiazolo derivatives exhibit notable activity, likely due to sulfur-rich heterocycles interacting with insect nervous systems.
Biological Activity
7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including relevant case studies and research findings.
- Molecular Formula : C₇H₄N₂O₃S
- Molecular Weight : 196.18 g/mol
- CAS Number : 33304-84-6
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds related to 7-oxo-7H-thiazolo[3,2-a]pyrimidine have been tested against various bacterial strains. In a comparative study, certain derivatives demonstrated potent antibacterial effects, with minimum inhibitory concentrations (MICs) lower than those of established antibiotics such as ciprofloxacin and rifampicin .
Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5f | Mycobacterium smegmatis | 50 | |
| 5d | E. coli | 25 | |
| 5g | Staphylococcus aureus | 30 |
Anticancer Activity
The anticancer potential of 7-Oxo-7H-thiazolo[3,2-a]pyrimidine derivatives has been explored through various in vitro studies. In one study, several derivatives were screened against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that some compounds exhibited significant cytotoxicity with IC₅₀ values ranging from 5.69 to 9.36 µM against MCF-7 cells .
Table 2: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial properties of various thiazolo-pyrimidine derivatives against resistant strains of bacteria. The results showed that certain modifications in the molecular structure significantly enhanced the antibacterial activity, suggesting structure-activity relationships that can be exploited for drug development .
- Cytotoxicity Assessment : In another investigation focusing on the anticancer activity of thiazolo derivatives, researchers employed the MTT assay to assess cell viability across different cancer cell lines. The findings highlighted specific structural features that correlated with increased cytotoxic efficacy against breast cancer cells .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of DNA Synthesis : Some thiazolo derivatives have been shown to interfere with nucleic acid synthesis pathways in bacteria and cancer cells.
- Enzyme Inhibition : Compounds have been identified as inhibitors of key enzymes involved in bacterial growth and tumor cell proliferation.
Q & A
Q. Table 1: Representative Reaction Conditions
| Reactants | Solvent System | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thioxopyrimidine derivative | AcOH/Ac₂O (1:1) | NaOAc | 8–10 | 78 |
Basic: How is the structural conformation of thiazolo[3,2-a]pyrimidine derivatives validated experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. For instance, the title compound’s pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from planarity), and the fused thiazolo-pyrimidine system forms an 80.94° dihedral angle with aromatic substituents. Hydrogen bonding (C–H···O) stabilizes crystal packing along the c-axis .
Q. Table 2: Crystallographic Parameters
| Space Group | a (Å) | b (Å) | c (Å) | α/β/γ (°) |
|---|---|---|---|---|
| P 1 | 9.872 | 11.302 | 12.456 | 90/90/90 |
Basic: What purification strategies ensure high-purity yields of thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
Recrystallization from ethyl acetate/ethanol (3:2) is effective for removing unreacted precursors and byproducts. For hygroscopic or solvent-sensitive derivatives, column chromatography using silica gel (hexane/ethyl acetate gradient) achieves >95% purity. Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Advanced: How do reaction conditions influence intramolecular cyclization mechanisms in thiazolo[3,2-a]pyrimidine synthesis?
Methodological Answer:
Electrophilic cyclization pathways depend on solvent polarity and electrophile nature. For example, in glacial acetic acid, N-methallyl-2-thioxopyrimidine undergoes sulfur-mediated cyclization with p-methoxyphenyltellurium trichloride, forming a tricyclic thiazolo-pyrimidine system. Halogenation (Br₂/I₂) in acetic acid similarly promotes annulation via sulfur participation, confirmed by ¹H-NMR and elemental analysis .
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for thiazolo[3,2-a]pyrimidines?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state. For example, NMR may indicate keto-enol tautomerism, while X-ray reveals a fixed keto form. Hybrid DFT calculations (B3LYP/6-311++G**) can model solution-phase behavior, aligning with experimental NMR shifts. Cross-validation via IR (C=O stretch ~1700 cm⁻¹) and mass spectrometry (exact mass ±2 ppm) is critical .
Advanced: What computational methods predict the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
Molecular docking (AutoDock Vina) against microbial targets (e.g., E. coli DNA gyrase) identifies potential antimicrobial agents. QSAR models using Hammett constants (σ) and LogP values correlate substituent effects with IC₅₀. For instance, electron-withdrawing groups (e.g., –NO₂) enhance activity, validated via in vitro assays (MIC: 12.5–50 µg/mL against S. aureus) .
Advanced: How are thiazolo[3,2-a]pyrimidines evaluated for biological activity in academic research?
Methodological Answer:
Standard protocols include:
- Antimicrobial assays: Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
- Cytotoxicity: MTT assay on HEK-293 cells (IC₅₀ calculation).
- Enzyme inhibition: Spectrophotometric monitoring of target enzymes (e.g., COX-2 at 37°C, pH 7.4).
Derivatives with 3-nitrophenyl substituents show enhanced activity due to improved membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
